
ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate
Vue d'ensemble
Description
Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate is a chemical compound with the molecular formula C15H17NO2 . It has a molecular weight of 243.3 . This compound is typically in powder form .
Synthesis Analysis
The synthesis of pyrrole derivatives like ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate can be achieved through various methods. One common approach is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods include the use of metal-catalyzed conversions of primary diols and amines , and the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines .
Molecular Structure Analysis
The molecular structure of ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate consists of a pyrrole ring attached to a phenyl group and a carboxylate group . The pyrrole ring is substituted at the 2 and 5 positions with methyl groups .
Physical And Chemical Properties Analysis
Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate is a powder at room temperature . It has a molecular weight of 243.3 and a molecular formula of C15H17NO2 .
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Techniques : The synthesis of ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate and related compounds involves various methods, such as amination and standard ring synthesis procedures. These methods result in compounds like ethyl 3-amino-2-hydroxy-2,5-dimethyl-2H-pyrrole-4-carboxylate, which are analyzed using X-ray crystallographic analysis (Cirrincione et al., 1987).
- Characterization and Properties : Spectroscopic techniques such as NMR, UV-Visible, and FT-IR are used to characterize these compounds. For instance, ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate has been characterized, showing properties suitable for the formation of new heterocyclic compounds (Singh et al., 2014).
Potential Applications in Material Science
- Non-Linear Optical Materials : Some derivatives, like ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, exhibit properties making them suitable for non-linear optical (NLO) applications. This is inferred from their hyperpolarizability values (Singh et al., 2014).
- Structural and Reactivity Analysis : Detailed vibrational analysis, such as potential energy distribution (PED) studies, are conducted to understand the molecular structure and reactivity of these compounds. This analysis is crucial for their application in material science (Singh et al., 2015).
Advanced Theoretical Studies
- Quantum Chemical Calculations : Density Functional Theory (DFT) and Atoms in Molecules (AIM) theories are applied to study the properties and interactions in compounds like ethyl 4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate. These studies help in understanding the formation of dimers and the nature of molecular interactions (Singh et al., 2013).
Potential in Developing New Heterocyclic Compounds
- Reactivity for Heterocyclic Formation : Compounds like ethyl 3,5-dimethyl-4-[3-(2-nitro-phenyl)-acryloyl]-1H-pyrrole-2-carboxylate show reactivity that favors the formation of new heterocyclic compounds, such as pyrazoline and oxazoline, which are important in various chemical and pharmaceutical applications (Singh et al., 2013).
Safety And Hazards
This compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .
Propriétés
IUPAC Name |
ethyl 2,5-dimethyl-1-phenylpyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-4-18-15(17)14-10-11(2)16(12(14)3)13-8-6-5-7-9-13/h5-10H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBCSWPBLZPWKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1)C)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372446 | |
| Record name | Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727451 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate | |
CAS RN |
76546-68-4 | |
| Record name | Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



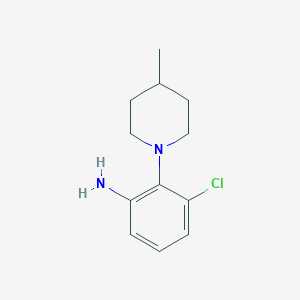
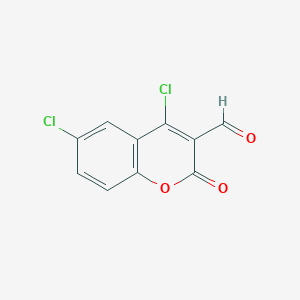
![4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B1597594.png)


![4-Chloro-2-methyl-1H-benzo[d]imidazole](/img/structure/B1597601.png)
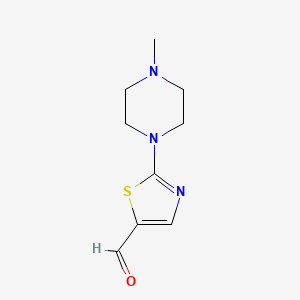
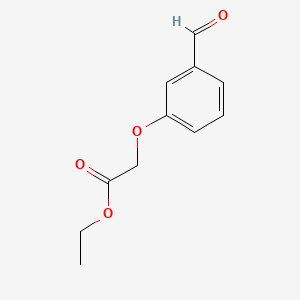

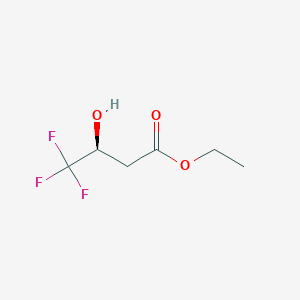
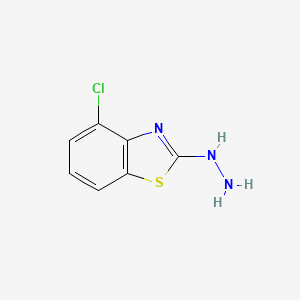

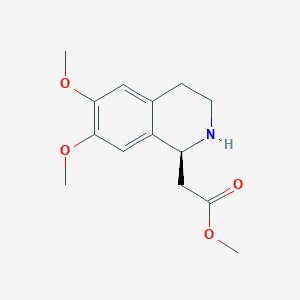
![2-Chloromethyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1597614.png)